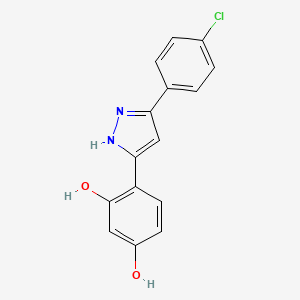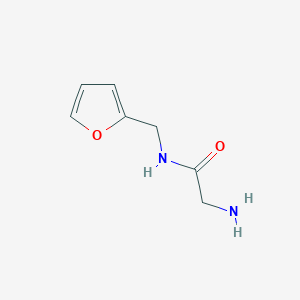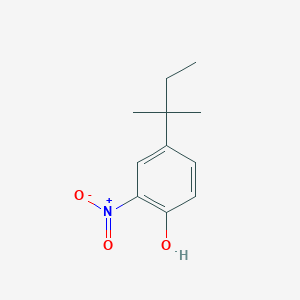
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing the 1,2,4-triazole ring system, like our compound of interest, typically involves the condensation of thiol derivatives with chloroacetamide or analogous structures in the presence of a base such as anhydrous potassium carbonate. This process has been detailed in the synthesis of similar compounds, providing insights into the potential methods for synthesizing our target compound. For instance, derivatives of 2-[4-phenyl-5-(pyridine-4-yl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have been synthesized through related pathways, showcasing the structural and functional versatility of these molecules (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds with a core structure similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have been extensively studied for their antimicrobial and antifungal properties. A variety of these compounds, especially those containing the 1,2,4-triazole ring system, have been found to exhibit significant antibacterial and antifungal activity against a range of pathogens. This is primarily due to the inclusion of specific substituents which enhance their activity. For instance, compounds with a triazole-thiol group and acetamide linkage have been recognized for their potential in antimicrobial and antifungal therapies, exhibiting good to moderate activity against specific bacteria and fungi (Mahyavanshi, Parmar & Mahato, 2011; Bayrak, Demirbaş, Karaoglu & Demirbas, 2009).
Anticancer Properties
Research has also explored the anticancer properties of compounds related to this compound. Specifically, modifications of similar structures to include an alkylurea moiety have shown promising results in inhibiting the growth of cancer cells, reducing toxicity, and improving the effectiveness of the compound as an anticancer agent. The compounds have demonstrated significant antiproliferative activities against various cancer cell lines and have been found to retain their activity while reducing acute oral toxicity, making them potent candidates for anticancer therapies (Wang et al., 2015).
Antiexudative Properties
The antiexudative properties of compounds structurally similar to this compound have been explored, particularly in derivatives containing a pyroline structure. These studies have indicated that a significant proportion of these synthesized derivatives exhibit antiexudative properties, with some even surpassing the efficacy of standard reference drugs. This suggests potential applications in reducing inflammation and edema, making these compounds interesting candidates for further pharmacological research (Chalenko et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6OS/c16-11-3-5-12(6-4-11)19-13(23)9-24-15-21-20-14(22(15)17)10-2-1-7-18-8-10/h1-8H,9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKPHUICCMMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)
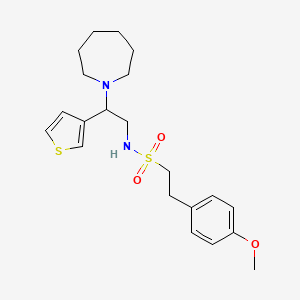
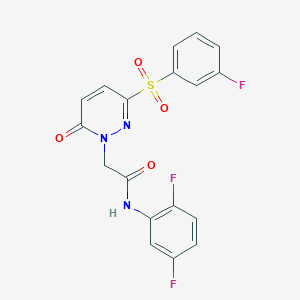
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)


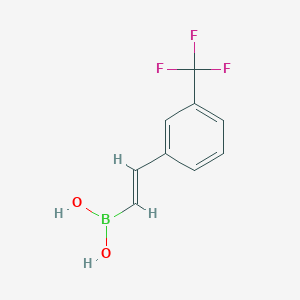
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)
